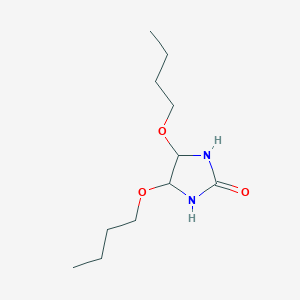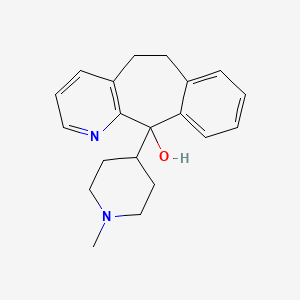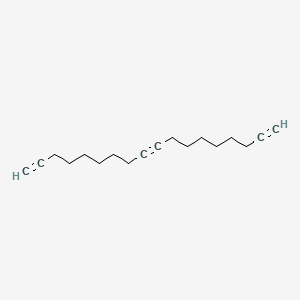
1,9,17-Octadecatriyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9,17-Octadecatriyne is an organic compound with the molecular formula C18H26. It is a polyunsaturated hydrocarbon featuring three triple bonds at the 1st, 9th, and 17th positions of the octadecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9,17-Octadecatriyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. This reaction typically requires an inert atmosphere and a base to deprotonate the terminal alkyne.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. This reaction uses strong bases like potassium tert-butoxide to eliminate hydrogen halides, forming triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and dehydrohalogenation can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9,17-Octadecatriyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts
Substitution: Halogens (Cl2, Br2) with light or heat as initiators
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Haloalkynes
Scientific Research Applications
1,9,17-Octadecatriyne has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,9,17-Octadecatriyne depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. For example, its triple bonds can react with nucleophiles in biological molecules, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,9,17-Octadecatriyne can be compared with other polyunsaturated hydrocarbons, such as:
1,9-Octadecadiene: This compound has two double bonds instead of triple bonds, making it less reactive in certain chemical reactions.
1,9,17-Octadecatetraene: With four double bonds, this compound exhibits different reactivity and stability compared to this compound.
9,17-Octadecadienal: This compound contains an aldehyde group, introducing different chemical properties and reactivity.
Properties
CAS No. |
4641-83-2 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
octadeca-1,9,17-triyne |
InChI |
InChI=1S/C18H26/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1-2H,5-16H2 |
InChI Key |
JXFBNSPFRHILPJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCC#CCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


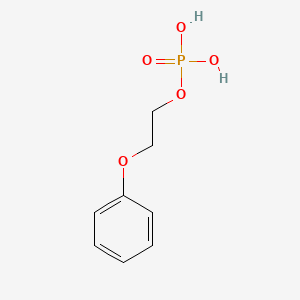
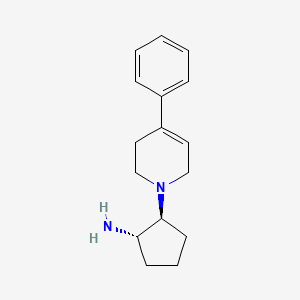
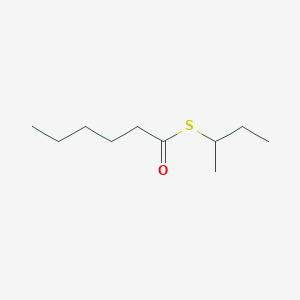
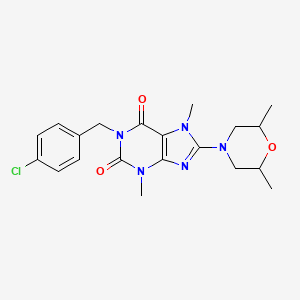
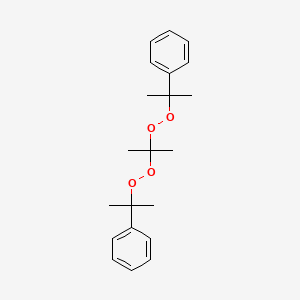
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
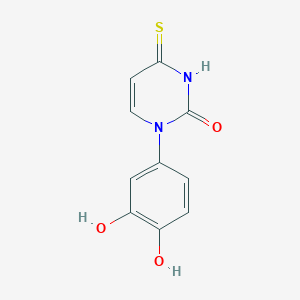
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)

